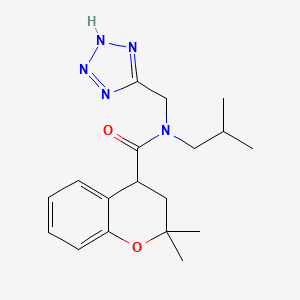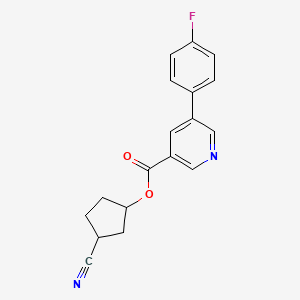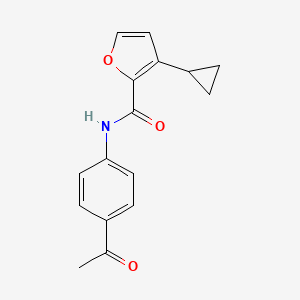
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea, also known as MP-10, is a synthetic compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
科学的研究の応用
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to have anti-viral effects by inhibiting the replication of certain viruses, including HIV.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and differentiation. In addition, 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to inhibit the replication of HIV and other viruses.
実験室実験の利点と制限
One advantage of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is that it has been extensively studied and optimized for synthesis, making it readily available for further research. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been found to exhibit a range of biological activities, making it a promising candidate for the development of new therapeutics. However, one limitation of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is that its mechanism of action is not fully understood, which may hinder its further development.
将来の方向性
There are several potential future directions for research on 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea. One area of interest is the development of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea derivatives with improved activity and selectivity. Another area of interest is the exploration of the potential therapeutic applications of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea, particularly in the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea and its potential interactions with other drugs and therapies.
合成法
The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-isocyanatopiperidine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea. The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been optimized to produce high yields and purity, making it suitable for further research and development.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-3-4-11(2)13(9-10)15-14(19)16-17-7-5-12(18)6-8-17/h3-4,9,12,18H,5-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAYRULCLPQKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)

![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)

